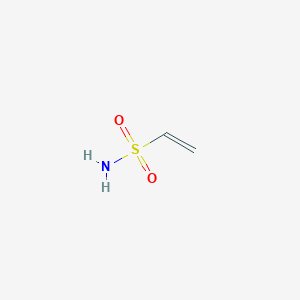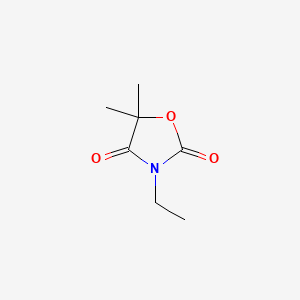
エテンスルホンアミド
説明
Ethenesulfonamide, also known as Ethenesulfonamide, is a useful research compound. Its molecular formula is C2H5NO2S and its molecular weight is 107.13 g/mol. The purity is usually 95%.
The exact mass of the compound Ethenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
スルホンイミデートの合成
エテンスルホンアミドは、スルホンイミデートと呼ばれる有機硫黄 (VI) 化合物の合成に使用されます {svg_1}. 合成は、硫黄 (II)、硫黄 (IV)、および硫黄 (VI) 試薬からの生成に焦点を当てています {svg_2}. スルホンイミデートは、ポリマー、スルホキシミン、スルホンイミダミド系薬剤候補の前駆体として、およびアルキル転移試薬として使用されてきました {svg_3}.
他の硫黄 (VI) 化合物の構成要素
スルホンイミデートは、代替的な硫黄 (VI) 化合物を得るための構成要素としての最も顕著な用途に加えて、酸、アルコール、フェノールへのアルキル転移試薬としても使用されています {svg_4}. それらはまた、高温にさらされやすく、長時間かけてスルホンアミドに変換されます {svg_5}.
ポリマー合成
ポリマー合成の場合、高温でのスルホンイミデートの分解は、ポリ(オキソチアゼン)ポリマーおよびチオニルホスファゼンモノマーおよびポリマーを得るための新規な方法であることが証明されました {svg_6}.
ジヒドロアルテミシニン誘導体の合成
エテンスルホンアミドは、新規な N-アリールフェニルエテンスルホンアミドジヒドロアルテミシニン誘導体の合成に使用されます {svg_7}. これらの誘導体のほとんどは、HT-29、MDA-MB-231、U87MG、H460、A549、およびHL-60 細胞株を含む 6 つのヒトがん細胞株に対して強力な細胞毒性を示しました {svg_8}.
抗がん生物活性
定量的構造活性相関 (QSAR) の研究は、(E)-N-アリール-2-エテン-スルホンアミドに基づく 40 の化合物に適用され、それらの抗がん生物活性を予測するために使用されました {svg_9}.
不斉合成におけるキラルテンプレート
スルホンイミデートの立体異性体硫黄中心は、不斉合成で用いることができる実行可能なキラルテンプレートとして機能できます {svg_10}. これらの化合物の主な利点の 1 つは、O–R 1 結合、S–C(R 2)結合、そして窒素 R 3 置換基の最大 3 つの多様性点を修飾できることです {svg_11}.
将来の方向性
While specific future directions for Ethenesulfonamide were not found in the search results, the field of therapeutic peptides, which includes sulfonamides, is a hot topic in pharmaceutical research . The development of new materials and the establishment of structure–function relationships are areas of interest .
作用機序
Target of Action
Ethenesulfonamide is a type of sulfonamide, a group of compounds known for their wide range of biological activities . The primary targets of ethenesulfonamide are proteins, specifically the side chains of nucleophilic amino acid residues . These proteins play crucial roles in various biological processes, including cell growth, differentiation, and metabolism .
Mode of Action
Ethenesulfonamide acts as a targeted covalent inhibitor . It forms irreversible bonds with its targets, leading to changes in the function of the targeted proteins . This interaction disrupts the normal functioning of these proteins, which can lead to various downstream effects .
Biochemical Pathways
As a sulfonamide, it is known to inhibit the synthesis of folic acid, which is essential for the production of dna in bacteria . This inhibition can disrupt various downstream biochemical pathways, leading to the death of the bacteria .
Pharmacokinetics
Sulfonamides in general are known to be rapidly absorbed but slowly excreted, resulting in the maintenance of adequate blood levels for extended periods .
Result of Action
The result of ethenesulfonamide’s action is the disruption of normal cellular processes, leading to the death of the targeted cells . This is achieved through the inhibition of folic acid synthesis, which is crucial for DNA production and cell growth .
Action Environment
The action, efficacy, and stability of ethenesulfonamide can be influenced by various environmental factors. For instance, the presence of certain substances, such as herbs and supplements with anticoagulant/antiplatelet activity, can potentially interact with sulfonamides and affect their action . Additionally, factors such as pH, temperature, and the presence of other chemicals can also influence the stability and efficacy of ethenesulfonamide .
生化学分析
Biochemical Properties
Ethenesulfonamide plays a significant role in biochemical reactions, particularly as an endothelin-A receptor antagonist . It interacts with various enzymes, proteins, and other biomolecules. For instance, ethenesulfonamide derivatives have been shown to selectively inhibit the endothelin-A receptor, which is involved in vasoconstriction and various cardiovascular diseases . The interaction between ethenesulfonamide and the endothelin-A receptor is characterized by high affinity binding, leading to the inhibition of receptor activity and subsequent physiological effects.
Cellular Effects
Ethenesulfonamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, ethenesulfonamide’s role as an endothelin-A receptor antagonist impacts cell signaling pathways related to vasoconstriction and cardiovascular function . This compound can modulate gene expression by inhibiting the activity of the endothelin-A receptor, leading to changes in the expression of genes involved in vascular tone and cellular proliferation.
Molecular Mechanism
The molecular mechanism of ethenesulfonamide involves its binding interactions with biomolecules, particularly the endothelin-A receptor. Ethenesulfonamide exerts its effects by selectively inhibiting the endothelin-A receptor, preventing the binding of endothelin-1, a potent vasoconstrictor . This inhibition leads to a decrease in vasoconstriction and associated cardiovascular effects. Additionally, ethenesulfonamide may influence enzyme activity and gene expression through its interactions with other biomolecules involved in cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethenesulfonamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Ethenesulfonamide has shown stability under various experimental conditions, with minimal degradation over time . Long-term studies have indicated that ethenesulfonamide can maintain its inhibitory effects on the endothelin-A receptor, leading to sustained changes in cellular function and gene expression.
Dosage Effects in Animal Models
The effects of ethenesulfonamide vary with different dosages in animal models. Studies have shown that low to moderate doses of ethenesulfonamide can effectively inhibit the endothelin-A receptor without causing significant adverse effects . At higher doses, ethenesulfonamide may exhibit toxic effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
Ethenesulfonamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation through enzymatic reactions These metabolic processes can influence the compound’s bioavailability and efficacy
Transport and Distribution
Within cells and tissues, ethenesulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for specific cellular components . Understanding the transport and distribution mechanisms of ethenesulfonamide is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
Ethenesulfonamide’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that ethenesulfonamide exerts its effects at the appropriate sites within the cell, enhancing its efficacy and reducing potential side effects.
特性
IUPAC Name |
ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2S/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXWSDNHLSQKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334240 | |
| Record name | ethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-58-5 | |
| Record name | ethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide](/img/structure/B1200511.png)



